2,2,2-trifluoroacetic acid;zinc;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

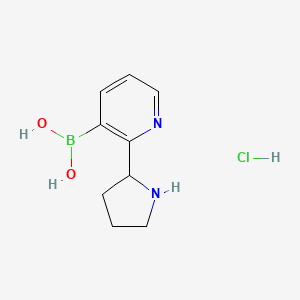

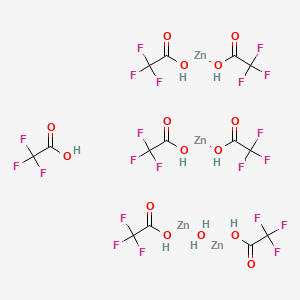

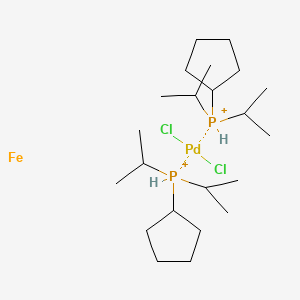

ZnTAC24 is a tetrameric zinc complex that contains four zinc ions coordinated by six trifluoroacetate ligands and one oxo ligand . It is a mixture of Zn-Cluster [Zn4(OCOCF3)6O] developed by the Mashima group at Osaka University and its trifluoroacetic acid adduct . It has been widely used in scientific research as a catalyst, reagent, and precursor.

Molecular Structure Analysis

The molecular formula of ZnTAC24 is C12H6F18O13Zn4 . It is a tetrameric zinc complex with four zinc ions coordinated by six trifluoroacetate ligands and one oxo ligand .Chemical Reactions Analysis

ZnTAC24 catalyzes a wide variety of reactions. It is known to catalyze the transesterification of various methyl esters under mild conditions, the acylation of alcohols in the presence of amines , and the cycloisomerization .Physical and Chemical Properties Analysis

ZnTAC24 is a solid at room temperature . It is moisture sensitive and does not decompose easily. The molecular weight of ZnTAC24 is 961.70 .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Catalytic Applications

The trifluoroacetic acid adduct of tetranuclear zinc cluster Zn4(OCOCF3)6O has been studied for its catalytic properties in the per-O-acetylation and de-O-acetylation of carbohydrates, demonstrating its potential as a dual-purpose catalyst. This suggests that complexes like ZnTAC24 could have applications in organic synthesis, particularly in reactions involving carbohydrate molecules (Lin et al., 2016).

Transesterification and Oxazoline Formation

A study on the synthesis and catalytic activity of a trifluoroacetate-bridged tetranuclear zinc cluster and its trifluoroacetic acid (TFA) adduct under mild conditions demonstrated their use in transesterification and oxazoline formation. The functional group tolerance of the TFA adduct suggests its potential utility in synthetic chemistry for the formation of esters and oxazolines (Hayashi et al., 2011).

Materials Science

- Electrochemical Sensing: The electrochemical sensing capabilities of a copper–titanium oxide composite derived from a hexanuclear complex, including complexes with trifluoroacetate, have been explored for the detection of nitrite ions. This indicates that metal complexes like ZnTAC24 could have applications in the development of sensors for environmental monitoring or analytical chemistry (Ehsan et al., 2016).

Chemical Synthesis and Structural Analysis

- Synthesis and Structural Insights: Research on the synthesis of metal-oxo complexes, including those with trifluoroacetate ligands, provides valuable insights into the structural and electronic properties of these compounds. Such studies can guide the synthesis of new materials and catalysts, potentially including those based on zinc and trifluoroacetate (Bacsa et al., 2003).

Mécanisme D'action

Target of Action

As a catalyst, ZnTAC24 facilitates and accelerates these reactions without being consumed in the process .

Mode of Action

ZnTAC24 operates by catalyzing a variety of condensation reactions . It interacts with its targets (the reactants in these reactions) by lowering the activation energy required for the reaction to proceed, thereby speeding up the reaction rate . The exact nature of this interaction depends on the specific reaction being catalyzed.

Biochemical Pathways

ZnTAC24 is known to catalyze several types of reactions, including the transesterification of various methyl esters under mild conditions, the acylation of alcohols in the presence of amines, and cycloizomerization . These reactions are part of various biochemical pathways, and the acceleration of these reactions by ZnTAC24 can have downstream effects on these pathways.

Result of Action

The result of ZnTAC24’s action is the accelerated completion of the reactions it catalyzes. This can lead to faster synthesis of desired products in these reactions . At the molecular level, this involves the transformation of reactants into products. At the cellular level, the effects would depend on the specific biochemical pathways involved.

Action Environment

The efficacy and stability of ZnTAC24 can be influenced by various environmental factors. For instance, it’s known to operate under mild conditions , suggesting that extreme temperatures or pressures could potentially impact its effectiveness.

Propriétés

IUPAC Name |

2,2,2-trifluoroacetic acid;zinc;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7C2HF3O2.H2O.4Zn/c7*3-2(4,5)1(6)7;;;;;/h7*(H,6,7);1H2;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVYBZWXUADSFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn].[Zn].[Zn].[Zn] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F21O15Zn4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate](/img/structure/B6313377.png)

![cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B6313378.png)

![CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III)](/img/structure/B6313392.png)

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)

![Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)